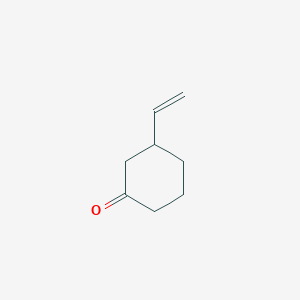

3-Vinylcyclohexanone

Description

Contextual Significance as an Enone and Cyclohexanone (B45756) Derivative

3-Vinylcyclohexanone, with the chemical formula C₈H₁₂O, is classified as an α,β-unsaturated ketone, commonly referred to as an enone. nih.gov This structural motif is characterized by a ketone conjugated with a carbon-carbon double bond. This conjugation results in a unique electronic distribution, rendering the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity famously exploited in the Michael addition reaction.

Furthermore, as a derivative of cyclohexanone, it possesses a six-membered carbocyclic ring, a ubiquitous structural element in a vast array of natural products and biologically active molecules. fiveable.me The chair and boat conformations of the cyclohexanone ring, along with the stereochemical implications of substituents, add another layer of complexity and synthetic potential to molecules derived from it. The presence of the vinyl group at the 3-position introduces an additional site of reactivity, allowing for a diverse range of chemical transformations.

Historical Perspective on its Chemical Investigations

Detailed historical information regarding the first synthesis and early investigations of this compound is not extensively documented in readily available literature. However, the foundational reactions that are central to its synthesis and reactivity, such as the Robinson annulation discovered by Sir Robert Robinson in 1935, have a rich history. wikipedia.org The development of this powerful ring-forming reaction, which combines a Michael addition with an intramolecular aldol (B89426) condensation, laid the groundwork for the synthesis of numerous cyclohexenone derivatives and undoubtedly influenced the eventual synthesis of molecules like this compound. fiveable.mewikipedia.orgpressbooks.pub The broader exploration of enone chemistry and the synthetic utility of vinyl ketones throughout the 20th century provided the chemical context and tools necessary for the preparation and study of this specific compound.

Structural Framework and Synthetic Utility Overview

The structural framework of this compound is defined by a cyclohexanone ring bearing a vinyl substituent at the C-3 position. This arrangement offers multiple reactive sites for synthetic chemists to exploit. The ketone functionality can undergo a wide range of classical carbonyl reactions, including reductions, additions of organometallic reagents, and enolate formation. The enone system, as previously mentioned, is a prime substrate for conjugate additions. wikipedia.org Crucially, the vinyl group can participate in a variety of transformations, such as Diels-Alder reactions, hydroboration-oxidation, and transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net

This multifunctionality makes this compound a valuable starting material for the synthesis of more complex molecules, particularly in the realm of natural product synthesis. nih.govnih.govkneopen.com The strategic manipulation of its reactive sites allows for the stereocontrolled introduction of new functional groups and the construction of intricate polycyclic systems.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-ethenylcyclohexan-1-one | nih.gov |

| CAS Number | 1740-63-2 | nih.gov |

| Molecular Formula | C₈H₁₂O | nih.gov |

| Molecular Weight | 124.18 g/mol | nih.gov |

| GC-MS Data | Available | nih.gov |

| IR Spectra | Available | nih.gov |

Interactive Data Table: Related Compound Properties (Cyclohexanone)

| Property | Value | Source |

| Boiling Point | 155.6 °C | chemicalbook.com |

| Melting Point | -47 °C | chemicalbook.com |

| Density | 0.948 g/cm³ | chemicalbook.com |

| Refractive Index | 1.4507 at 20°C | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-7-4-3-5-8(9)6-7/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVDMUZRMVBLJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339615 | |

| Record name | Cyclohexanone, 3-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1740-63-2 | |

| Record name | Cyclohexanone, 3-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethenylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Vinylcyclohexanone and Its Derivatives

Direct Synthesis Approaches for 3-Vinylcyclohexanone.

Direct synthetic routes to this compound often involve the introduction of the vinyl group onto a cyclohexanone (B45756) precursor or the modification of a cyclohexenone structure.

Reduction of Precursors (e.g., 3-vinylcyclohexenone).

One approach to synthesizing cyclohexanones involves the reduction of cyclohexenone precursors. While the direct reduction of 3-vinylcyclohexenone to this compound is a conceptually straightforward route, specific detailed procedures for this transformation leading directly to the saturated ketone were not extensively detailed in the immediate search results. However, the reduction of cyclohexenone derivatives in general is a known strategy in organic synthesis. For instance, the reduction of 2,4- and 2,6-cyclooctadienone can lead to methoxy-cyclooct-4-en-1-one, illustrating the principle of reducing cyclic enone systems. rice.edu The selective reduction of the carbon-carbon double bond in the presence of the ketone functionality would be a critical aspect of this approach for synthesizing this compound from 3-vinylcyclohexenone.

Vinylation of Enolates.

The vinylation of enolates is a method for introducing a vinyl group at the alpha position of a carbonyl compound. A notable example involves the vinylation of enolates using a vinyl cation equivalent. orgsyn.orgresearchgate.net This method has been applied to the synthesis of trans-3-methyl-2-vinylcyclohexanone. orgsyn.org The procedure involves the reaction of a cyclohexenone with an organocopper reagent, followed by trapping the resulting enolate with a vinyl cation equivalent, such as dicarbonyl(cyclopentadienyl)(ethyl vinyl ether)iron tetrafluoroborate. orgsyn.org The intermediate iron complex can then be decomposed to yield the vinylated cyclohexanone. orgsyn.org

A specific procedure for the synthesis of trans-3-methyl-2-vinylcyclohexanone details the use of cuprous iodide and methyllithium (B1224462) followed by the addition of 2-cyclohexen-1-one (B156087) to generate an enolate intermediate. orgsyn.org This enolate is then reacted with dicarbonyl(cyclopentadientyl)(trans-3-methyl-2-vinylcyclohexanone)iron tetrafluoroborate. orgsyn.orgorgsyn.org The yield of the intermediate iron salt can range from 60-75%. orgsyn.org Subsequent decomposition of this salt in acetonitrile (B52724) under reflux conditions affords trans-3-methyl-2-vinylcyclohexanone. orgsyn.org

Reductive Acylation of Vinyl Electrophiles.

Reductive acylation typically involves the addition of an acyl group across a double or triple bond under reducing conditions. While the search results did not provide specific examples of the reductive acylation of vinyl electrophiles directly yielding this compound, related transformations involving the coupling of acyl electrophiles with alkyl or vinyl species under reductive conditions have been reported in the synthesis of functionalized ketones. orgsyn.org For example, nickel-catalyzed cross-electrophile coupling reactions can involve the reaction of aryl or vinyl electrophiles with a Ni catalyst to form an intermediate, which then reacts with an alkyl radical. orgsyn.org This suggests that under appropriate conditions, a vinyl electrophile could potentially participate in a reductive coupling process leading to the formation of a vinylated ketone, although the specific application to the synthesis of this compound requires further investigation based on the provided search results. The concept of using vinyl electrophiles in coupling reactions for ketone synthesis is present in the literature. organic-chemistry.org

Multi-component Condensation Reactions for Cyclohexanone Derivatives.

Multi-component reactions (MCRs) offer an efficient strategy for synthesizing complex molecules in a single pot from three or more starting materials. While direct MCRs yielding this compound were not explicitly found, MCRs have been successfully employed for the synthesis of various cyclohexanone derivatives and related cyclic structures. For instance, multi-component reactions involving cyclohexanone have been used to synthesize spiro-1,4-dihydropyridine derivatives and polyhydronaphthalene derivatives. tandfonline.comsemanticscholar.org These reactions often involve the condensation of cyclohexanone with other reactants like aldehydes, amines, and activated nitriles, catalyzed by bases or biocatalysts. tandfonline.comsemanticscholar.orgencyclopedia.pub The general principle of using cyclohexanone as a starting material in MCRs to construct cyclic systems suggests the potential for developing MCR approaches towards vinyl-substituted cyclohexanones, although specific examples of this compound synthesis via this method were not detailed.

Palladium-catalyzed O→C Rearrangement of Pyrans towards Functionalized Cyclohexanones.

Palladium-catalyzed O→C rearrangement reactions of cyclic enol ethers, such as pyrans, have emerged as a powerful method for synthesizing functionalized cyclohexanones. rsc.orgacs.orgwhiterose.ac.uknih.gov This transformation typically involves the ionization of an allylic enol ether catalyzed by a palladium complex, generating an intermediate with an enolate and a palladium-π-allyl electrophile, which then undergoes ring closure to form the cyclohexanone product. rsc.org This method allows for the preparation of α-arylketones with high diastereocontrol when using basic phosphine (B1218219) ligands. whiterose.ac.uknih.gov While the direct synthesis of this compound through this specific rearrangement of a divinyl-substituted pyran was not explicitly detailed, the methodology is applicable to the synthesis of functionalized cyclohexanones and could potentially be adapted for the synthesis of vinyl-substituted derivatives by appropriate design of the pyran precursor. Research has explored the scope and stereocontrol of these palladium-catalyzed rearrangements towards various functionalized cyclohexanones. rsc.orgwhiterose.ac.uk

Synthesis of Substituted this compound Derivatives.

The synthesis of substituted this compound derivatives often employs variations of the methods used for the parent compound or utilizes strategies that introduce substituents onto the cyclohexanone ring or the vinyl group. As seen in the vinylation of enolates section, the synthesis of trans-3-methyl-2-vinylcyclohexanone demonstrates how substituents (e.g., the methyl group) can be incorporated into the cyclohexanone ring during the vinylation process. orgsyn.orgorgsyn.org

Another strategy for synthesizing substituted cyclohexanone derivatives involves Michael-Claisen processes starting from substituted acetones and α,β-unsaturated esters. google.com While this method was described for the synthesis of substituted cyclohexane-1,3-diones, the underlying principle of building substituted cyclohexanone rings could be relevant to the synthesis of vinyl-substituted derivatives. google.com

Furthermore, the palladium-catalyzed decarbonylative dehydration of δ-oxocarboxylic acids has been shown to yield α-vinyl quaternary carbonyl compounds. caltech.edu This method, while not specifically applied to this compound in the provided results, highlights a strategy for introducing a vinyl group alpha to a carbonyl, which could potentially be adapted for the synthesis of substituted this compound derivatives bearing quaternary centers. caltech.edu

The development of new synthetic methodologies continues to expand the range of accessible substituted this compound derivatives, providing valuable intermediates for further chemical transformations.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 545815 |

| 3-vinylcyclohexenone | 138165 |

| trans-3-methyl-2-vinylcyclohexanone | Not readily available on PubChem from search results |

| Cyclohexanone | 8030 |

| 2-cyclohexen-1-one | 16520 |

Domino Michael-Michael and Aldol-Aldol Reaction Sequences for Functionalized Cyclohexanone Derivatives

Domino reaction sequences, such as Michael-Michael and Aldol-Aldol reactions, offer efficient pathways to construct complex cyclic systems, including functionalized cyclohexanone derivatives. nih.gov, researchgate.net These sequences involve a series of reactions occurring consecutively in situ without isolation of intermediates, leading to increased efficiency and complexity build-up. nih.gov, mdpi.com

Research has demonstrated the diastereoselective synthesis of highly functionalized cyclohexanone derivatives containing quaternary carbon centers using a K-enolate mediated domino Michael-Michael reaction sequence starting from α-(aryl/alkyl)methylidene-β-keto esters or β-diketones. nih.gov, researchgate.net Additionally, a Li-base mediated reaction of α-arylmethylidene-β-diketones can lead to functionalized 3,5-dihydroxy cyclohexane (B81311) derivatives via a domino aldol-aldol reaction sequence with excellent diastereoselectivity. nih.gov, researchgate.net

While these studies focus on the synthesis of functionalized cyclohexanone derivatives through domino Michael-Michael and Aldol-Aldol sequences, the direct application of these specific sequences for the synthesis of this compound itself was not explicitly found in the provided search results. However, the methodologies highlight the power of these domino approaches in constructing the cyclohexanone core with various substituents.

Cationic Cyclization for Cyclohexanones from Alkynol or Enyne Derivatives

Cationic cyclization reactions are valuable tools for the synthesis of cyclic compounds, including cyclohexanones, from acyclic precursors such as alkynol or enyne derivatives. nih.gov, organic-chemistry.org, researchgate.net These reactions typically involve the generation of a cationic intermediate that undergoes intramolecular cyclization to form the ring system.

A novel procedure has been developed for the synthesis of cyclohexanones from alkynol or enyne derivatives through a catalytic cationic cyclization. nih.gov, organic-chemistry.org Key factors for the success of this method include the use of starting materials with a terminal alkyne, tetrafluoroboric acid as a promoter, and 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as the solvent. nih.gov, organic-chemistry.org This strategy has been shown to be applicable to the biomimetic cationic cyclization of terpene-derived polyenynes. nih.gov, organic-chemistry.org

While these methods demonstrate the synthesis of cyclohexanones from alkynols and enynes via cationic cyclization, the provided information does not specifically detail the application of this method for the synthesis of this compound. However, the general approach of cationic cyclization of appropriately substituted enyne precursors could potentially be adapted for the synthesis of vinyl-substituted cyclohexanones.

Preparation from Cyclohexyl Ketone via Hydrazone Intermediates to Vinylcyclohexane (B147605) (analogous process)

The synthesis of alkenes from ketones can be achieved via hydrazone intermediates. A method for preparing vinylcyclohexane from cyclohexyl ketone involves the condensation of cyclohexyl ketone with 2,4,6-triisopropylbenzenesulfonylhydrazide to form a hydrazone intermediate. google.com This hydrazone is then reacted in the presence of an inorganic base and a strong non-nucleophilic base to yield vinylcyclohexane. google.com This two-step process offers a simple route with high regioselectivity. google.com

This method describes the synthesis of vinylcyclohexane, which is structurally related to this compound but lacks the ketone functionality in the ring. While the principle of using hydrazone intermediates to introduce a vinyl group adjacent to a cyclic system is demonstrated, this specific process starting from cyclohexyl ketone leads to a vinylcyclohexane, not a vinylcyclohexanone. google.com, scielo.org.bo Therefore, it serves as an analogous process illustrating the use of hydrazone chemistry for vinyl group introduction but does not directly provide a synthetic route to this compound.

Asymmetric Synthesis Approaches for Chiral Oxygenated Elemanoids and this compound Derivatives

Asymmetric synthesis approaches are crucial for obtaining chiral compounds with high enantiomeric purity. This compound derivatives can serve as key intermediates in the asymmetric synthesis of complex natural products, such as oxygenated elemanoids. rsc.org, rsc.org, psu.edu

Research has focused on the preparation of chiral key intermediates for the synthesis of elemanoids, including substituted this compound derivatives. rsc.org, rsc.org, psu.edu, researchgate.net For instance, (3R,4S)-3-acetoxymethyl- and 3-tert-butyldimethylsiloxymethyl-4-isopropenyl-3-vinylcyclohexanone have been synthesized as chiral intermediates for elemanoid synthesis. rsc.org, rsc.org These syntheses often start from chiral precursors, such as (1R,5S)-nopinone, and involve a sequence of reactions to construct the desired chiral cyclohexanone core with the vinyl substituent and other functionalities. rsc.org, rsc.org, psu.edu The development of asymmetric methodologies allows for the preparation of specific enantiomers of these vinylcyclohexanone derivatives, which is essential for the synthesis of enantiomerically pure natural products. rsc.org, rsc.org, psu.edu, elsevier.com

These studies highlight the importance of asymmetric synthesis in accessing chiral this compound derivatives as building blocks for complex molecules like oxygenated elemanoids. rsc.org, rsc.org, psu.edu

Re Aktivität Und Transformationen Von 3 Vinylcyclohexanon

3-Vinylcyclohexanon, eine bifunktionelle Verbindung, die sowohl eine Vinylgruppe als auch eine Cyclohexanon-Einheit enthält, zeigt eine vielfältige Reaktivität. Die elektronenziehende Natur der Carbonylgruppe aktiviert sowohl die endocyclische Doppelbindung als auch die Vinylgruppe für nukleophile Angriffe und macht sie zu einem vielseitigen Baustein in der organischen Synthese. Ihre Reaktionen werden hauptsächlich durch die Präsenz des α,β-ungesättigten Carbonylsystems und der anhängenden Vinylgruppe bestimmt, was sie zu einem Substrat für Konjugatadditions- und Cycloadditionsreaktionen macht.

Stereochemical Aspects in 3 Vinylcyclohexanone Chemistry

Stereoselective Synthesis of 3-Vinylcyclohexanone Derivatives

The creation of specific stereoisomers of this compound derivatives is a significant objective in organic synthesis. Stereoselectivity, the preferential formation of one stereoisomer over another, is achieved through various sophisticated methods. numberanalytics.com

One of the most effective strategies involves the use of chiral auxiliaries . wikipedia.orgsigmaaldrich.com These are enantiomerically pure compounds that are temporarily attached to the substrate molecule to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.orgsigmaaldrich.com The process typically involves covalent attachment of the auxiliary, a diastereoselective reaction on the substrate-auxiliary adduct, and subsequent cleavage of the auxiliary. wikipedia.org While this method requires additional synthetic steps, it often provides high levels of stereocontrol where other methods fail. wikipedia.org Common chiral auxiliaries are often derived from readily available natural products like amino acids, terpenes, or alkaloids. researchgate.net For instance, Evans' oxazolidinone auxiliaries are widely used to direct alkylation and aldol (B89426) reactions with high diastereoselectivity. researchgate.net

Substrate-controlled synthesis is another powerful approach where the existing chirality within the substrate molecule dictates the stereochemistry of newly formed stereocenters. researchgate.net In the context of this compound derivatives, a pre-existing stereocenter on the cyclohexanone (B45756) ring or its substituent can influence the facial selectivity of an incoming reagent. This inherent stereochemical bias is exploited to achieve the desired diastereomer. researchgate.net The outcome is governed by a combination of steric and electronic effects within the substrate. researchgate.net

Table 1: Comparison of Stereoselective Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to control stereochemistry. wikipedia.org | High levels of stereocontrol are often achievable; the auxiliary can often be recycled. wikipedia.orgyork.ac.uk | Requires additional steps for attachment and removal; stoichiometric use of the auxiliary can be costly. wikipedia.org |

| Substrate Control | Existing stereocenters in the substrate direct the formation of new stereocenters. researchgate.net | Does not require external chiral reagents or catalysts; can be highly efficient. | The inherent bias of the substrate may not favor the desired stereoisomer; requires a chiral substrate. |

Enantioselective Catalysis in this compound Transformations

Enantioselective catalysis has emerged as a highly efficient and atom-economical method for synthesizing chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. numberanalytics.com In the context of this compound, transformations such as Michael additions, aldol reactions, or hydrogenations can be rendered enantioselective.

Organocatalysis , which employs small organic molecules as catalysts, has become a "third pillar" of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. mdpi.com Chiral amines, such as proline and its derivatives, are prominent organocatalysts that can activate ketones like cyclohexanone by forming a nucleophilic enamine intermediate. mdpi.comresearchgate.net This enamine then reacts with an electrophile, and the chirality of the catalyst directs the reaction to favor one enantiomer of the product. mdpi.com The use of bifunctional organocatalysts, which possess both a nucleophilic/electrophilic activation site and a group capable of non-covalent interaction (e.g., a thiourea (B124793) group for hydrogen bonding), can lead to very high levels of enantioselectivity in reactions. mdpi.com These catalysts create a well-defined chiral environment in the transition state, effectively discriminating between the two possible reaction pathways. mdpi.com

Transition-metal catalysis, using chiral ligands complexed to a metal center, is another cornerstone of enantioselective synthesis. rsc.org For transformations involving the vinyl group of this compound, such as asymmetric hydrogenation or hydroformylation, chiral phosphine (B1218219) or diamine ligands are commonly employed to induce high enantioselectivity.

Table 2: Examples of Enantioselective Catalytic Transformations

| Reaction Type | Catalyst Type | General Mechanism | Potential Application for this compound |

|---|---|---|---|

| Michael Addition | Chiral Organocatalyst (e.g., Proline derivative) mdpi.com | Formation of a chiral enamine intermediate which attacks an α,β-unsaturated compound. mdpi.com | Addition of nucleophiles to the vinyl group or addition of the this compound enolate to an acceptor. |

| Aldol Reaction | Chiral Organocatalyst researchgate.net | Activation of the ketone to form a chiral enamine/enolate that reacts with an aldehyde. researchgate.net | Reaction of the this compound enolate with various aldehydes. |

| Hydrogenation | Chiral Transition Metal Complex (e.g., Rh-BINAP) | Coordination of the alkene to the chiral metal center, followed by stereoselective hydrogen delivery. | Selective reduction of the vinyl group to an ethyl group, creating a chiral center. |

Diastereoselective Control in Cyclohexanone Ring Formation

The stereocontrolled construction of the cyclohexanone ring itself is a fundamental challenge in the synthesis of complex molecules. nih.gov Diastereoselective control during ring formation ensures that the relative stereochemistry of multiple stereocenters is set correctly. Cascade or domino reactions, where a series of bond-forming events occur in a single pot, are particularly powerful for this purpose. beilstein-journals.org

A common strategy for synthesizing highly substituted cyclohexanones with excellent diastereoselectivity is the Michael-Aldol cascade reaction . nih.govbeilstein-journals.org This involves the conjugate addition (Michael reaction) of a nucleophile to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to close the six-membered ring. beilstein-journals.org The stereochemistry of the final product is determined by the facial selectivity of both the initial Michael addition and the subsequent cyclization. By carefully choosing the substrates, catalysts, and reaction conditions, chemists can favor the formation of a single diastereomer out of many possibilities. nih.gov For example, the reaction of curcumins with arylidenemalonates has been shown to produce highly functionalized cyclohexanones with complete diastereoselectivity in many cases. nih.govbeilstein-journals.org The stereochemical outcome is often confirmed through advanced NMR techniques and single-crystal X-ray analysis. nih.gov

These methods allow for the creation of cyclohexanone scaffolds with multiple contiguous stereocenters, which are valuable building blocks for natural product synthesis. nih.gov

Influence of Allylic Strain on Conformation and Reactivity

The conformation of the cyclohexanone ring and the reactivity of the molecule are significantly influenced by subtle steric interactions. One such critical interaction is allylic strain (also known as A¹,³ strain). wikipedia.org This type of strain arises from the steric repulsion between a substituent on an sp²-hybridized carbon (part of a double bond) and a substituent on an adjacent (allylic) sp³-hybridized carbon. wikipedia.orgscribd.com

In this compound, the vinyl group at the C3 position introduces the potential for allylic strain. The molecule will adopt a conformation that minimizes this strain. Cyclohexanone itself prefers a chair conformation. youtube.compressbooks.pub When a vinyl group is placed at the C3 position, its interaction with the axial and equatorial hydrogens (or other substituents) on C1 and C5 must be considered. The conformation that places the larger group on the vinyl substituent away from the ring is generally favored. wikipedia.org

This conformational preference has a direct impact on the molecule's reactivity. The allylic strain can influence the trajectory of an approaching reagent, leading to high stereoselectivity in reactions at the carbonyl group or the vinyl group. For example, the facial selectivity of epoxidation of the double bond or nucleophilic addition to the carbonyl can be dictated by the need to avoid increasing allylic strain in the transition state. slideshare.net Chemists can leverage this predictable conformational bias, which preorganizes the molecule for a specific reaction outcome, in the strategic design of stereoselective syntheses. nih.gov

Table 3: Conformational Analysis of Cyclohexane (B81311) Rings

| Conformation | Relative Energy (kJ/mol) | Key Features |

|---|---|---|

| Chair | 0 | No angle strain, no torsional strain. Most stable conformation. pressbooks.publibretexts.org |

| Twist-Boat | ~23 | Less torsional and steric strain than the boat form. youtube.com |

| Boat | ~29 | Eclipsing interactions and flagpole steric strain. libretexts.orgyoutube.com |

| Half-Chair | ~42 | High angle and torsional strain. Transition state for ring flipping. youtube.com |

Catalytic Strategies in 3 Vinylcyclohexanone Synthesis and Reactions

Transition Metal Catalysis

Transition metal catalysis offers a diverse array of synthetic methodologies for the transformation of 3-vinylcyclohexanone and related structures. Metals such as palladium, cobalt, nickel, copper, and gold each exhibit unique catalytic activities, enabling a range of reactions from rearrangements and cross-couplings to additions and heterocyclizations.

Palladium-Catalyzed Reactions

Palladium catalysis has been extensively utilized for various transformations involving vinyl-substituted cyclic ketones. These reactions include intramolecular allylic substitutions, rearrangements, and decarbonylation processes.

Intramolecular Allylic Substitution: Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) represents a significant method for functionalizing molecules like 3-substituted indoles using vinylcyclopropanes, which act as 1,3-dipole synthons. nih.gov This atom-economic reaction proceeds with high yields and excellent levels of chemo-, regio-, and enantioselectivity. nih.gov While direct examples with this compound are not explicitly detailed, the principle of using a vinyl group in palladium-catalyzed allylic functionalization is well-established. nih.govnih.gov Another related transformation is the palladium-catalyzed allylic double substitution with the lithium enolate of glycine (B1666218) ethyl ester benzophenone (B1666685) imine and allylic dihalides to produce bis(α-amino acids). capes.gov.br

O→C Rearrangement: Functionalized cyclohexanones can be synthesized from cyclic enol ethers through a palladium-catalyzed whiterose.ac.uknih.gov-O-to-C rearrangement. nih.gov This reaction generates α-arylketones with high diastereocontrol when basic phosphine (B1218219) ligands are employed. whiterose.ac.uknih.gov In contrast, alkyl-substituted enol ether systems necessitate a Lewis acid to facilitate the rearrangement, which typically proceeds in high yield but with lower diastereocontrol. whiterose.ac.uk The mechanism is proposed to involve an oxymercuration followed by ring closure. whiterose.ac.uk

Decarbonylation and Decarboxylative Cycloadditions: Palladium catalysts are effective in promoting the decarboxylation of vinyl-substituted cyclic compounds to generate reactive intermediates. For instance, vinyl benzoxazinones undergo decarboxylation at room temperature in the presence of a palladium catalyst to form aza-ortho-xylylene intermediates, which can then participate in cyclizations and cycloadditions. nih.gov Similarly, palladium-catalyzed decarboxylative cycloadditions of vinylethylene carbonates with formaldehyde (B43269) have been developed for the enantioselective synthesis of tertiary vinylglycols. nih.gov These reactions, mediated by a palladium complex with a phosphoramidite (B1245037) ligand, yield 1,3-dioxolanes in high yields and with good to excellent enantioselectivities. nih.gov

| Reaction Type | Catalyst/Ligand | Substrate Example | Product Type | Key Features |

| Asymmetric Allylic Alkylation | Palladium / Chiral Ligands | 3-Alkyl Indoles + Vinylcyclopropanes | Indolenine Derivatives | High yield, high chemo-, regio-, and enantioselectivity. nih.gov |

| whiterose.ac.uknih.gov O→C Rearrangement | Pd(OAc)₂ / PPh₃ | Cyclic Enol Ethers | α-Arylcyclohexanones | Excellent diastereocontrol with basic phosphine ligands. whiterose.ac.uknih.gov |

| Decarboxylative Cycloaddition | [Pd₂(dba)₃]·CHCl₃ / Phosphoramidite | Vinylethylene Carbonates + Formaldehyde | Tertiary Vinylglycols | High yields and good to excellent enantioselectivities. nih.gov |

Cobalt-Catalyzed Reactions

Cobalt catalysis provides efficient methods for carbon-carbon bond formation, particularly in the context of conjugate additions.

Direct Conjugate Addition: An efficient cobalt-catalyzed method has been developed for the direct conjugate addition of functionalized aryl halides or triflates to methyl vinyl ketone. researchgate.net This process utilizes a catalytic system composed of CoBr₂(Bpy) and zinc, avoiding the need to pre-form stoichiometric organometallic reagents. researchgate.net The reaction demonstrates significant functional-group tolerance and provides good to excellent yields of the 1,4-adducts. researchgate.net Furthermore, cobalt complexes in conjunction with bisphosphine ligands have been shown to catalyze the conjugate addition of silylacetylenes to α,β-unsaturated ketones, yielding β-alkynylketones in high yields. rsc.org Electrochemical methods using low-valent cobalt catalysts have also been employed for the addition of aryl and vinyl chlorides to α-ketoamides. rsc.org

| Reaction Type | Catalyst System | Substrates | Product | Key Features |

| Direct Conjugate Addition | CoBr₂(Bpy) / Zinc | Aryl Halides/Triflates + Methyl Vinyl Ketone | 1,4-Adducts | High functional group tolerance, good to excellent yields. researchgate.net |

| Conjugate Addition | Cobalt complex / Bisphosphine ligand | Silylacetylenes + α,β-Unsaturated Ketones | β-Alkynylketones | High yields. rsc.org |

Nickel-Catalyzed Reactions

Nickel catalysis is particularly useful for reductive cross-coupling reactions, enabling the formation of chiral centers.

Reductive Acylation/Cross-Coupling: A nickel-catalyzed asymmetric reductive cross-coupling between vinyl bromides and benzyl (B1604629) chlorides has been established. nih.gov This method allows for the direct synthesis of enantioenriched products that contain aryl-substituted tertiary allylic stereogenic centers from simple starting materials. nih.gov The reaction proceeds under mild conditions and avoids the pre-generation of organometallic reagents and the regioselectivity issues often associated with asymmetric allylic arylation. nih.gov

Copper-Mediated Reactions

Copper catalysis is widely employed for a variety of transformations, including conjugate additions and vinylation reactions, often proceeding under mild conditions.

Conjugate Addition: Copper-catalyzed asymmetric conjugate addition reactions are a powerful strategy for creating all-carbon quaternary stereocenters. orgsyn.org While often requiring highly reactive nucleophiles like organozinc or organoaluminum reagents, these reactions can be highly effective. orgsyn.org A three-component 1,5-carboamination of vinylcyclopropanes has been achieved using copper catalysis, where a carbon-centered radical adds to the alkene, followed by ring opening and copper-mediated amination to produce homoallylic amines with high regio- and diastereoselectivity. nih.gov

Vinylation: Copper(I) catalysts, such as a combination of CuI and trans-N,N'-dimethylcyclohexane-1,2-diamine, are effective for the intramolecular O-vinylation of carboxylic acids with vinyl bromides to form five- and six-membered enol lactones. organic-chemistry.org This method is noted for its mild conditions and high efficiency. organic-chemistry.org Similarly, copper-catalyzed intramolecular vinylation of amides has been used to synthesize lactams. researchgate.net A mild, palladium-free method for synthesizing vinyl sulfides using a soluble copper(I) catalyst has also been reported, which proceeds with retention of stereochemistry and good to excellent yields. organic-chemistry.org

| Reaction Type | Catalyst System | Substrates | Product | Key Features |

| 1,5-Carboamination | Copper(I) | Vinylcyclopropane + Alkyl Halide + Amine | Homoallylic Amine | High regio- and diastereoselectivity. nih.gov |

| Intramolecular O-Vinylation | CuI / DMCHDA | Carboxylic Acid + Vinyl Bromide | Enol Lactone | Mild conditions, high efficiency. organic-chemistry.org |

| Intramolecular N-Vinylation | CuI / N,N'-dimethylethylenediamine | Iodoenamides | Lactams | Moderate to excellent yields. researchgate.net |

Gold-Catalyzed Reactions

Gold catalysis, particularly with cationic gold(I) complexes, is known for activating alkynes and allenes toward nucleophilic attack, leading to various cyclic products.

Heterocyclization/O-Vinylation: Gold-catalyzed O-vinylation of cyclic 1,3-diketones with alkynes provides direct access to vinyl ethers. beilstein-journals.org The addition of a catalytic amount of copper triflate was found to significantly promote this transformation, which works for both aromatic and aliphatic alkynes, affording good to excellent yields. beilstein-journals.org This intermolecular addition of an O-nucleophile to an alkyne represents a form of heterocyclization.

Organocatalysis

Organocatalysis has emerged as a powerful, metal-free alternative for the asymmetric synthesis and reaction of cyclic ketones. Chiral small organic molecules can effectively catalyze a range of transformations, including cycloadditions and Michael additions, often with high stereoselectivity.

Cycloadditions and Annulations: Organocatalysts have been successfully applied in the stereoselective synthesis of bicyclic diketones, such as the Wieland-Miescher ketone and its analogs, through intramolecular aldol (B89426) reactions. mdpi.com Chiral phosphoric acids have been used to catalyze asymmetric [2+4] cycloadditions of 3-vinylindoles with ortho-quinone methides, producing indole-containing chroman derivatives in high yields and with excellent enantioselectivities. mdpi.com Organocatalysis also enables the synthesis of bicyclo[3.2.1]octane frameworks, which are present in many biologically active natural products. nih.govmdpi.com

Michael Additions: The direct, γ-site-selective vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes can be achieved using chiral primary amine catalysts derived from cinchona alkaloids. nih.gov This dienamine catalysis ensures complete γ-site selectivity and affords highly functionalized products with two new stereocenters in high enantiomeric purity. nih.gov Asymmetric Michael additions of cycloketones to α,β-unsaturated nitroalkenes have also been effectively catalyzed by thiourea-based organocatalysts. researchgate.net

Aldol Reactions: Asymmetric direct aldol reactions of cyclohexanone (B45756) with various aldehydes have been developed using bifunctional amide organocatalysts. researchgate.net These reactions can be performed in brine, affording the desired aldol products in high yields with excellent diastereo- and enantioselectivities. researchgate.net

| Reaction Type | Catalyst Type | Substrates | Product Type | Key Features |

| [2+4] Cycloaddition | Chiral Phosphoric Acid | 3-Vinylindoles + o-Quinone Methides | Chiral Chromans | High yields, good diastereoselectivities, excellent enantioselectivities. mdpi.com |

| Vinylogous Michael Addition | Chiral Primary Amine (from Cinchona Alkaloid) | β-Substituted Cyclohexenone + Nitroalkenes | γ,δ-Disubstituted Ketones | High enantiomeric purity, complete γ-site selectivity. nih.gov |

| Direct Aldol Reaction | Bifunctional Amide | Cyclohexanone + Aldehydes | Aldol Adducts | High yields, excellent diastereo- and enantioselectivities in brine. researchgate.net |

Chiral Primary Amine Catalysis (e.g., asymmetric conjugate addition, Diels-Alder)

Chiral primary amines and their derivatives have emerged as versatile organocatalysts, capable of activating α,β-unsaturated carbonyl compounds toward a variety of asymmetric transformations. This activation typically proceeds through the formation of dienamine or enamine intermediates. In the context of this compound, a bifunctional substrate containing both an enone and a vinyl group, these catalysts can direct highly stereoselective reactions.

One major application is the asymmetric Diels-Alder reaction. While traditionally the domain of Lewis acid catalysis, organocatalytic strategies have proven highly effective. princeton.eduprinceton.edu Chiral amines condense with enones to form activated iminium ions, which then act as dienophiles in [4+2] cycloadditions. princeton.edu For instance, a primary aminothiourea catalyst has been developed for the formal aza-Diels-Alder reaction between enones and cyclic imines, achieving simultaneous activation of both reaction partners and yielding complex heterocyclic frameworks with high enantioselectivity. nih.gov This cooperative mechanism involves the amine moiety activating the enone via dienamine formation, while the thiourea (B124793) group activates the imine through hydrogen bonding. nih.gov

The general utility of this approach is demonstrated in the reaction of various enones with dienes, catalyzed by chiral imidazolidinones, which generates cyclohexene (B86901) derivatives in high yields and enantiomeric excess. princeton.eduprinceton.edu

Table 1: Enantioselective Organocatalytic Diels-Alder Reaction of Enones Data extracted from studies on analogous α,β-unsaturated ketones and aldehydes to illustrate catalyst performance.

| Dienophile | Diene | Catalyst | Yield (%) | endo:exo | ee (%) |

| Ethyl vinyl ketone | Isoprene | Chiral Amine Salt 5 | 91 | >100:1 | 98 |

| (E)-But-2-enal | Cyclopentadiene | Imidazolidinone (S)-5 | 89 | 1:11 | 90 |

| (E)-Pent-3-en-2-one | Cyclopentadiene | Imidazolidinone 5 | 89 | 25:1 | 90 |

Asymmetric conjugate addition is another key transformation facilitated by chiral primary amines. rsc.org Through enamine activation, these catalysts can guide the addition of nucleophiles to the β-position of enones like this compound, establishing new stereocenters with excellent control. rsc.org

Thiourea Organocatalysis (e.g., nitro-Mannich reaction)

Thiourea-based organocatalysts are distinguished by their ability to act as hydrogen-bond donors, activating electrophiles and directing stereoselective transformations. nih.govlibretexts.org This catalytic mode is particularly effective in reactions such as the nitro-Mannich (or aza-Henry) reaction, which forms β-nitroamines—valuable synthetic building blocks. ucl.ac.ukrsc.org

In a typical thiourea-catalyzed nitro-Mannich reaction, the catalyst's N-H protons form hydrogen bonds with the nitro group of a nitroalkane and the imine nitrogen, bringing the reactants into close proximity within a chiral environment and facilitating nucleophilic attack. libretexts.orgucl.ac.uk Highly enantioselective reactions have been achieved using this method for the addition of nitroalkanes to a variety of imines. nih.gov

Researchers have developed tandem systems combining two catalytic transformations into a single process. For example, a tandem reductive nitro-Mannich reaction uses a simple thiourea organocatalyst and a Hantzsch ester as a hydride source to convert nitroalkenes and imines into anti-β-nitroamines with high diastereomeric ratios and excellent enantioselectivity. ucl.ac.ukrsc.org This approach avoids the use of pre-formed, moisture-sensitive nitroalkanes and demonstrates the efficiency of combining multiple catalytic steps. ucl.ac.uk

Table 2: Thiourea-Catalyzed Asymmetric Tandem Reductive Nitro-Mannich Reaction Data from a study demonstrating the synthesis of stereodefined β-nitroamine building blocks. rsc.org

| Nitroalkene | Imine | Yield (%) | dr (anti:syn) | ee (%) (anti) |

| β-Nitrostyrene | PMP-protected benzaldimine | 76 | >95:5 | 99 |

| (E)-1-Nitro-4-chlorostyrene | PMP-protected benzaldimine | 83 | >95:5 | 99 |

| (E)-1-Nitro-4-methylstyrene | PMP-protected 4-methoxybenzaldimine | 67 | 93:7 | 99 |

While not specific to this compound, this methodology could be adapted to derivatives of the cyclohexanone core, showcasing the potential of thiourea catalysis in building complex nitrogen-containing molecules.

Enamine and Iminium Catalysis (general enone chemistry)

Enamine and iminium catalysis are cornerstone strategies in organocatalysis for the functionalization of carbonyl compounds. nobelprize.orgnih.gov For α,β-unsaturated ketones like this compound, these two activation modes offer complementary pathways for asymmetric synthesis.

Iminium Catalysis: Chiral secondary amines react reversibly with enones to form iminium ions. nih.govtum.de This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the enone system, enhancing its electrophilicity and activating it towards nucleophilic attack, such as in conjugate additions or [4+2] cycloadditions. princeton.edunih.gov This is the fundamental principle behind the organocatalytic Diels-Alder reactions discussed previously. princeton.edu

Enamine Catalysis: In this mode, a chiral secondary amine reacts with a saturated ketone or aldehyde to form a nucleophilic enamine. nobelprize.org While less directly applicable to the enone moiety of this compound itself without prior modification (e.g., reduction), it is a powerful strategy for reactions at the α-position of the corresponding saturated cyclohexanone. More relevant to the enone, enamine catalysis can be part of a cascade sequence. For instance, after a conjugate addition to the enone, the resulting enolate can be trapped to form an enamine, which can then participate in a subsequent reaction. nobelprize.org

The synergy between these two modes is often exploited in cascade reactions, where an initial iminium-catalyzed reaction generates a product that then undergoes a subsequent enamine-catalyzed transformation, all using the same chiral amine catalyst. nobelprize.org

Dual Catalysis Systems

Dual catalysis involves the simultaneous use of two distinct catalysts to promote a single transformation that is not achievable by either catalyst alone. thieme.de This synergistic approach enables the development of highly efficient and complex reactions. For a substrate like this compound, which possesses multiple reactive sites, dual catalysis offers powerful opportunities for multi-component couplings.

One such strategy combines transition metal catalysis with organocatalysis. For example, a stereodivergent dual catalysis system using rhodium (Rh) and iridium (Ir) has been developed for the enantioselective synthesis of α,β-difunctionalized cyclohexanones. researchgate.net In this system, a Rh-catalyst mediates the conjugate addition of an arylboronic acid to the enone, generating a rhodium enolate intermediate. Simultaneously, an Ir-catalyst activates an allylic carbonate for subsequent allylic alkylation of the enolate. researchgate.net The absolute stereochemistry at the two newly formed centers is controlled independently by the chirality of the respective metal catalysts, allowing access to all possible stereoisomers of the product. researchgate.net

Table 3: Rh/Ir Dual Catalysis for Three-Component Coupling of Enones Data from a study on the stereodivergent synthesis of difunctionalized cyclohexanones. researchgate.net

| Enone | Arylboronic Acid | Allylic Carbonate | Yield (%) | ee (%) |

| Cyclohexenone | 4-Methoxyphenylboronic acid | Cinnamyl carbonate | 85 | >95 |

| Cyclohexenone | 4-Chlorophenylboronic acid | Cinnamyl carbonate | 81 | >95 |

| 3-Methylcyclohexenone | Phenylboronic acid | Cinnamyl carbonate | 70 | >95 |

Another powerful combination is the merger of organocatalysis with photocatalysis. nih.govtum.de In such systems, a chiral amine can form an iminium ion with an enone, which is then activated by visible light to participate in radical reactions, a pathway not accessible under standard thermal conditions. nih.govresearchgate.net These dual catalytic systems represent a frontier in chemical synthesis, enabling the construction of highly complex molecules from simple precursors in a single, efficient operation.

Mechanistic Investigations of 3 Vinylcyclohexanone Reactions

Reaction Mechanism Elucidation for Conjugate Additions

The conjugate addition to 3-vinylcyclohexanone is a cornerstone of its reactivity, allowing for the introduction of a wide array of nucleophiles at the β-position of the α,β-unsaturated ketone system. The mechanism of this 1,4-addition is a well-established process that proceeds through a stabilized enolate intermediate.

The reaction is initiated by the attack of a nucleophile on the electrophilic β-carbon of the vinyl group. This electrophilicity is a direct result of the electron-withdrawing nature of the conjugated carbonyl group. The attack results in the formation of a resonance-stabilized enolate, with the negative charge delocalized over the oxygen and α-carbon atoms. Subsequent protonation of this enolate, typically by a protic solvent or during aqueous workup, yields the final 1,4-adduct.

The general mechanism for the Michael addition, a classic example of conjugate addition, involves three key steps:

Deprotonation (if applicable): A base removes a proton from the nucleophile to generate a more potent nucleophile (e.g., an enolate).

Conjugate Addition: The nucleophile attacks the β-carbon of the α,β-unsaturated system in this compound, forming a new carbon-carbon bond and a resonance-stabilized enolate intermediate. masterorganicchemistry.com

Protonation: The enolate intermediate is protonated to give the final neutral product. masterorganicchemistry.com

The regioselectivity of the attack (1,4- vs. 1,2-addition) is influenced by the nature of the nucleophile. Soft nucleophiles, such as organocuprates and enamines, preferentially undergo conjugate addition. In contrast, hard nucleophiles like organolithium reagents tend to favor 1,2-addition to the carbonyl carbon.

A variety of nucleophiles can be employed in the conjugate addition to this compound, as illustrated in the following table:

| Nucleophile Source | Nucleophile | Product Type |

| Gilman Reagents | R₂CuLi | 3-Alkyl-cyclohexanones |

| Malonic Esters | CH(CO₂Et)₂⁻ | 3-(2,2-Bis(ethoxycarbonyl)ethyl)cyclohexan-1-one |

| Amines | R₂NH | 3-(2-(Dialkylamino)ethyl)cyclohexan-1-one |

| Thiols | RS⁻ | 3-(2-(Alkylthio)ethyl)cyclohexan-1-one |

Pericyclic Reaction Mechanisms (e.g., Orbital Correlation, Frontier Molecular Orbital Theory)

Pericyclic reactions are concerted processes that occur through a cyclic transition state and are governed by the principle of the conservation of orbital symmetry. princeton.edu The stereochemical outcome of these reactions can be predicted using theories such as Frontier Molecular Orbital (FMO) theory and Woodward-Hoffmann rules. uniurb.itwikipedia.org

In the context of this compound, the conjugated vinyl and carbonyl groups can participate as a diene or a dienophile in cycloaddition reactions, a major class of pericyclic reactions.

Frontier Molecular Orbital (FMO) Theory: FMO theory simplifies the analysis of pericyclic reactions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. slideshare.netlibretexts.org For a reaction to be thermally allowed, the symmetry of the interacting orbitals must be compatible.

In a Diels-Alder reaction where this compound acts as the dienophile, the reaction would involve the interaction of its LUMO with the HOMO of a diene. The electron-withdrawing ketone group lowers the energy of the LUMO of the vinyl moiety, making it a more reactive dienophile. The regioselectivity of the Diels-Alder reaction is dictated by the coefficients of the frontier orbitals at the reacting centers. total-synthesis.com

Orbital Correlation Diagrams: Orbital correlation diagrams provide a more detailed picture of the conservation of orbital symmetry by tracking the transformation of the molecular orbitals of the reactants into those of the products along the reaction coordinate. princeton.edulibretexts.org For a reaction to have a low activation barrier (i.e., be thermally allowed), the occupied orbitals of the starting material must correlate with the occupied orbitals of the product without crossing into high-energy anti-bonding orbitals. libretexts.orgkyushu-u.ac.jp

The stereochemistry of electrocyclic reactions, another class of pericyclic reactions, is also dictated by orbital symmetry. For instance, the concerted cyclization of a conjugated polyene involves either a conrotatory or disrotatory motion of the termini, depending on the number of π-electrons and whether the reaction is induced by heat or light. libretexts.org While this compound itself is not a simple polyene, derivatives could be designed to undergo such transformations.

Mechanistic Pathways of Catalyzed Transformations (e.g., Palladium, Cobalt, Organocatalysis)

Palladium-Catalyzed Transformations: Palladium catalysts are instrumental in a variety of transformations involving alkenes. For a substrate like this compound, palladium-catalyzed reactions such as the Heck coupling and Tsuji-Trost allylic alkylation are of particular interest. The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves three fundamental steps: oxidative addition, transmetalation (for coupling reactions) or migratory insertion (for Heck-type reactions), and reductive elimination. rsc.org

In a potential Heck-type reaction, the mechanism would likely proceed as follows:

Oxidative Addition: A Pd(0) species undergoes oxidative addition to an aryl or vinyl halide.

Migratory Insertion: The vinyl group of this compound coordinates to the Pd(II) complex and then inserts into the Pd-R bond.

β-Hydride Elimination: Elimination of a β-hydrogen from the resulting palladium intermediate regenerates the double bond in a new position and forms a palladium-hydride species.

Reductive Elimination/Base Regeneration: The catalyst is regenerated, often with the help of a base.

Cobalt-Catalyzed Transformations: Cobalt catalysts, being more earth-abundant, are gaining prominence in a range of organic transformations. purdue.eduwiley-vch.de Cobalt complexes can catalyze cycloaddition reactions, such as [2+2+2] cycloadditions, and can also be involved in C-H activation and coupling reactions. researchgate.net For this compound, a cobalt-catalyzed reaction could involve the formation of a cobaltacyclopentene intermediate, which could then undergo further reactions. researchgate.net In some instances, low-valent cobalt species, generated electrochemically, can catalyze the addition of aryl and vinyl halides to carbonyl compounds. rsc.org A proposed pathway for a cobalt-catalyzed process might involve the acceptorless dehydrogenative coupling of the vinyl group with another substrate. nih.gov

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. youtube.com For this compound, organocatalytic conjugate addition is a key application. Chiral secondary amines, such as proline and its derivatives, are commonly used to catalyze the asymmetric Michael addition to α,β-unsaturated ketones. youtube.com

The generally accepted mechanism for proline-catalyzed Michael addition involves the following steps:

Enamine Formation: Proline reacts with a donor molecule (e.g., a ketone or aldehyde) to form a nucleophilic enamine.

Michael Addition: The enamine attacks the β-position of this compound. The carboxylic acid moiety of the proline catalyst can act as a Brønsted acid, activating the electrophile through hydrogen bonding.

Hydrolysis: The resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst. youtube.com

Stereochemical Models and Transition State Analysis in Asymmetric Reactions

The formation of new stereocenters in reactions of this compound has been a subject of intense study, with the development of various stereochemical models to predict and rationalize the observed enantioselectivities.

In organocatalyzed asymmetric Michael additions, the stereochemical outcome is often explained by the formation of a well-defined transition state. For instance, in proline catalysis, the formation of a bicyclic transition state involving hydrogen bonding between the proline's carboxylic acid and the carbonyl group of the acceptor has been proposed to explain the high degree of stereocontrol. youtube.com The steric hindrance of the catalyst directs the approach of the electrophile to one face of the enamine.

Computational studies, often using Density Functional Theory (DFT), have become a powerful tool for analyzing the transition states of these reactions. nih.gov These studies can provide insights into the energies of different transition state structures, helping to identify the lowest energy pathway that leads to the major enantiomer. For example, transition state analysis can reveal key non-covalent interactions, such as C-H···O hydrogen bonds, that are responsible for the organization of the transition state and the observed stereoselectivity. nih.gov

The following table summarizes some common chiral catalysts used in asymmetric reactions of α,β-unsaturated ketones and the proposed models for stereochemical induction:

| Catalyst Type | Example | Reaction Type | Proposed Stereochemical Model |

| Organocatalyst | Proline | Michael Addition | Formation of a rigid bicyclic transition state via hydrogen bonding. youtube.com |

| Organocatalyst | Chiral Phosphine (B1218219) | [3+2] Annulation | Nucleophilic addition of the phosphine to the allene (B1206475) creates a chiral 1,3-dipole. youtube.com |

| Transition Metal Catalyst | Chiral Bisoxazoline-Copper Complex | Diels-Alder Reaction | Coordination of the dienophile to the chiral catalyst creates a sterically defined environment. |

Advanced Spectroscopic and Computational Characterization of 3 Vinylcyclohexanone and Its Derivatives

Spectroscopic Techniques for Structural Elucidation.

Spectroscopic techniques play a crucial role in identifying and confirming the structure of organic molecules. By analyzing the interaction of electromagnetic radiation with a sample, valuable information about the functional groups, connectivity, and spatial arrangement of atoms can be obtained. swayam2.ac.inresearchgate.netpharmacognosy.us

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C NMR).

NMR spectroscopy is a cornerstone technique for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. swayam2.ac.inegyankosh.ac.in Both ¹H and ¹³C NMR are widely used.

¹H NMR spectroscopy provides insights into the different types of protons present in a molecule, their electronic environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling). The integration of signals in a ¹H NMR spectrum indicates the relative number of protons giving rise to each signal. egyankosh.ac.in

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of ¹³C signals are particularly sensitive to the electronic environment of the carbon atoms, allowing for the differentiation of various carbon types (e.g., aliphatic, olefinic, carbonyl). swayam2.ac.in

While specific detailed NMR data for 3-Vinylcyclohexanone itself was not extensively found in the immediate search results, related compounds and derivatives show the applicability of NMR. For instance, the characterization of (3R*,4R)-3,4-dimethyl-3-vinylcyclohexanone ethylene (B1197577) acetal (B89532) involved ¹³C NMR data, although only for the major isomer oup.com. Another study on the vinylation of enolates mentioned the characterization of a trans-3-methyl-2-vinylcyclohexanone iron complex using NMR, providing δ values for protons and indicating multiplicities orgsyn.org. The ¹H NMR spectrum of a 3-hydroxy-3-vinylcyclohexanone derivative showed characteristic multiplets and a singlet, with specific δ values and coupling patterns used for structural confirmation thieme-connect.com.

NMR data is typically presented in tables, listing chemical shifts (δ), multiplicities, coupling constants (J), and integration values for ¹H NMR, and chemical shifts for ¹³C NMR.

Infrared (IR) Spectroscopy.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of bonds. Different functional groups absorb infrared radiation at characteristic frequencies. swayam2.ac.inegyankosh.ac.in

For carbonyl compounds like this compound, a strong absorption band is expected in the region of 1700-1750 cm⁻¹ due to the stretching vibration of the C=O bond. swayam2.ac.in The presence of a vinyl group would also contribute characteristic absorptions.

IR data is typically presented as a list of absorption frequencies (in cm⁻¹) and their intensities (e.g., strong, medium, weak).

Ultraviolet-Visible (UV-Vis) Spectroscopy.

UV-Vis spectroscopy involves the absorption of ultraviolet and visible light by a molecule, which promotes electrons to higher energy levels. This technique is particularly useful for detecting conjugated systems and chromophores. swayam2.ac.in

Carbonyl compounds can exhibit n→π* transitions in the UV region, and if conjugated with a double bond, π→π* transitions occur at longer wavelengths and higher intensities. swayam2.ac.in The presence of the vinyl group conjugated with the carbonyl in certain derivatives of cyclohexanone (B45756) would be expected to give rise to characteristic UV-Vis absorptions.

General principles of UV-Vis spectroscopy for characterizing organic compounds involve analyzing the wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε). upi.eduuah.eslibretexts.org While specific UV-Vis data for this compound was not found, studies on other organic molecules demonstrate the use of UV-Vis for identifying chromophores and determining concentration based on the Beer-Lambert law upi.eduuah.eslibretexts.org. The UV-Vis spectra of new Schiff bases containing a benzo-15-crown-5 (B77314) moiety were recorded to confirm their structures and investigate tautomerism mdpi.com.

UV-Vis data is typically presented as λmax values and corresponding absorbance or molar absorptivity values.

Mass Spectrometry (MS).

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. swayam2.ac.in Different ionization techniques can be used, such as Electron Ionization (EI) and Chemical Ionization (CI). uni-saarland.de

In EI-MS, molecules are bombarded with electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum. The molecular ion peak (M⁺•) corresponds to the intact ionized molecule, providing its molecular weight. Fragment ions provide structural information. uni-saarland.de

GC-MS data for 3-Methyl-3-vinylcyclohexanone and 3-Ethenylcyclohexan-1-one (this compound) are available in databases like NIST nih.govnih.gov. For 3-Methyl-3-vinylcyclohexanone, the m/z of the top peak in the GC-MS spectrum is 138 nih.gov, which corresponds to its molecular weight. For 3-Ethenylcyclohexan-1-one, the m/z of the second highest peak is 124 nih.gov, corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide very accurate mass measurements, allowing for the determination of the elemental composition of a compound pharmacognosy.us. HRMS data for a derivative showed a calculated and found [M+H]⁺ value, confirming the molecular formula thieme-connect.comscripps.edu.

Mass spectrometry data is typically presented as a list of m/z values and their relative abundances.

Electronic Circular Dichroism (ECD) Spectroscopy.

ECD spectroscopy is a technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light as a function of wavelength. ECD spectra are sensitive to the conformation and absolute configuration of chiral molecules. researchgate.net

While specific ECD data for chiral this compound derivatives were not detailed in the search results, the technique is generally applied for the structural and stereochemical characterization of chiral organic compounds researchgate.net. For example, ECD data was used in the characterization of glycosylated 4-hydrocylonchocarpins researchgate.netarkat-usa.org.

ECD data is typically presented as a plot of differential absorbance or ellipticity versus wavelength.

Electron Paramagnetic Resonance (EPR) Spectroscopy.

EPR spectroscopy is a technique used to study species with unpaired electrons, such as free radicals and transition metal ions. It measures the absorption of microwave radiation by a sample in a magnetic field. unipd.it

While this compound itself is a diamagnetic molecule and does not have unpaired electrons in its ground state, EPR spectroscopy could potentially be applied to study radical intermediates formed during reactions involving this compound or to characterize derivatives containing paramagnetic centers. Research on the spectroscopic characterization of molecular materials mentions EPR as an advanced technique used for investigating spin dynamics and paramagnetic species unipd.it. Pulse EPR spectroscopy has been used to characterize the S3 state of the oxygen-evolving complex in Photosystem II, which involves paramagnetic manganese ions nih.gov.

Applications of 3 Vinylcyclohexanone in Complex Molecule Synthesis

Role as a Chiral Building Block in Organic Synthesis

The stereoselective synthesis of complex molecules often requires enantiomerically pure starting materials, known as chiral building blocks. barnesandnoble.com 3-Vinylcyclohexanone, which possesses a stereocenter at the C3 position, can be utilized as such a block. The production of enantiopure this compound can be achieved through methods like asymmetric synthesis, where the chiral center is set with high enantiomeric excess, or through the chiral resolution of a racemic mixture. wikipedia.org Chiral resolution separates a 50:50 mixture of enantiomers into its individual components, often by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. wikipedia.orgnih.gov

Once obtained in an enantiomerically pure form, chiral this compound serves as a powerful tool for transferring that chirality into a larger, more complex target molecule. mdpi.com This is particularly crucial in the synthesis of bioactive compounds, where often only one enantiomer exhibits the desired biological activity, while the other may be inactive or even detrimental. nih.govrsc.org The defined three-dimensional arrangement of the vinyl group relative to the cyclohexanone (B45756) ring in a single enantiomer allows for highly controlled and predictable downstream reactions, ensuring the stereochemical integrity of the final product. rsc.org

Total Synthesis of Natural Products and Analogues

The total synthesis of natural products is a significant field in organic chemistry that showcases the power of synthetic methodologies. nih.govwiley.com this compound's structure is a recurring motif in various natural products and provides a strategic starting point for their synthesis. chemrxiv.orgelsevierpure.com

Polycyclic compounds, molecules containing multiple fused rings, are common in nature and often possess significant biological properties. beilstein-journals.orggrafiati.com The vinyl group of this compound is an excellent dienophile (a diene-loving component) for the Diels-Alder reaction, a powerful tool for forming six-membered rings. wikipedia.orglibretexts.org By reacting this compound with a conjugated diene, a new six-membered ring can be fused onto the existing cyclohexane (B81311) frame, rapidly constructing a bicyclic or even more complex polycyclic system in a single, highly efficient step. chemrxiv.orgrsc.orgmdpi.com

| Diene Reactant | Resulting Polycyclic Core |

| 1,3-Butadiene | Octahydronaphthalene skeleton |

| Cyclopentadiene | Tricyclic fused ring system |

| Danishefsky's diene | Functionalized octahydronaphthalene |

This table illustrates potential polycyclic systems accessible from this compound via Diels-Alder reactions.

Cycloaddition reactions are a class of pericyclic reactions that form cyclic products. The most prominent among these is the [4+2] cycloaddition, or Diels-Alder reaction, which involves the reaction of a conjugated diene (containing 4 π-electrons) with a dienophile (containing 2 π-electrons) to form a cyclohexene (B86901) ring. libretexts.orglibretexts.orgyoutube.com

In this context, this compound serves as an archetypal dienophile. Its vinyl group readily participates in Diels-Alder reactions to create fused ring systems where the newly formed cyclohexene ring is attached to the original cyclohexane ring. researchgate.netmasterorganicchemistry.com This reaction is highly stereospecific, meaning the stereochemistry of the reactants is faithfully translated into the product, which is a critical feature for controlling the architecture of complex molecules. libretexts.org

Beyond fused systems, cycloaddition strategies can also be adapted to form spirocycles—compounds where two rings are connected by a single common atom. While direct spirocyclization via a standard Diels-Alder with this compound is not typical, related methodologies using activated cyclopropanes or other synthons can lead to the formation of spirocyclic oxindoles and other valuable spiro compounds. nih.gov

The structural framework of this compound is a key component of several important fragrance and flavor compounds, most notably the ionones and damascones, which are prized for their characteristic floral and woody scents. perfumerflavorist.comarkat-usa.org The synthesis of β-damascone, for example, can be achieved from precursors that share the substituted cyclohexanone motif. arkat-usa.org Synthetic routes often involve the key step of creating the α,β-unsaturated ketone side chain, and the cyclohexanone core provides the necessary foundation for these transformations. The synthesis of ionones also relies on the cyclization of a pseudoionone (B86502) precursor to form the characteristic trimethylcyclohexenyl ring system, a structure closely related to this compound derivatives. perfumerflavorist.com

| Target Fragrance | Key Structural Motif | Precursor Relationship to this compound |

| β-Ionone | Trimethylcyclohexenyl ring | The cyclohexene ring is formed via cyclization of an acyclic precursor. |

| β-Damascone | Dimethyl-vinyl-cyclohexene | Can be synthesized from cyclohexanone derivatives via rearrangement reactions. arkat-usa.org |

This table shows the relationship between key fragrances and the this compound structural core.

In drug discovery, a "scaffold" refers to the core structure of a molecule that is decorated with various functional groups to create a library of potential drug candidates. nih.gov The cyclohexanone ring system is a privileged scaffold, appearing in numerous natural products and synthetic drugs. This compound is an attractive starting material for generating diverse molecular scaffolds. The ketone can be modified through reactions like alkylation, reduction, or condensation, while the vinyl group can undergo oxidation, addition, or polymerization. This dual reactivity allows for the synthesis of a wide range of complex structures, including fused and spirocyclic systems, which are of significant interest in medicinal chemistry due to their conformational rigidity and novel three-dimensional shapes. researchgate.net

Synthesis of Advanced Synthetic Intermediates

Beyond its direct use in constructing final target molecules, this compound is a valuable starting point for creating more complex, functionalized molecules known as advanced synthetic intermediates. rsc.org These intermediates are not the final product but are themselves powerful building blocks for subsequent, more intricate synthetic steps. rsc.org For example, the ketone can be protected to allow for selective chemistry on the vinyl group, or the vinyl group can be transformed (e.g., via ozonolysis to an aldehyde or epoxidation to an epoxide) to introduce new reactive handles. These transformations convert the relatively simple this compound into a highly functionalized intermediate, poised for further elaboration in a multi-step synthesis.

| Reagent/Reaction | Transformation of this compound | Resulting Intermediate Class |

| O₃ then Me₂S | Oxidative cleavage of the vinyl group | Keto-aldehyde |

| m-CPBA | Epoxidation of the vinyl group | Vinyl-epoxide-cyclohexanone |

| NaBH₄ | Reduction of the ketone | Vinyl-cyclohexanol |

| Grignard Reagent (R-MgBr) | Addition to the ketone | Tertiary alcohol with vinyl group |

This table provides examples of advanced synthetic intermediates that can be generated from this compound.

Future Research Directions in 3 Vinylcyclohexanone Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the adoption of green and sustainable practices. For 3-vinylcyclohexanone, this necessitates a move away from traditional multi-step syntheses that often rely on harsh reagents and generate significant waste. nih.gov Research in this area should prioritize the development of atom-economical and energy-efficient synthetic pathways.

Key future research avenues include:

Biocatalytic and Biosynthetic Approaches: The exploration of enzymatic or whole-cell biotransformations presents a promising frontier. As seen in the synthesis of related sesquiterpenoids, a synthetic biology approach could be engineered to produce this compound or its precursors from renewable feedstocks. rsc.org Investigating the biotransformation of readily available natural compounds, such as verbenone, using microorganisms like Aspergillus species, could also unveil novel and sustainable routes. researchgate.net

Photocatalyzed Cycloadditions: Recent advances in photoredox catalysis offer mild and efficient methods for constructing cyclic ketones. researchgate.netnih.gov Future work could focus on developing a tandem photocatalyzed [5+1] cycloaddition strategy for the convergent synthesis of substituted this compound derivatives, eliminating the need for harsh bases or expensive metal catalysts. nih.gov

Catalytic C-H Activation/Functionalization: Direct functionalization of simpler cyclohexanone (B45756) or cyclohexane (B81311) precursors through C-H activation would represent a highly atom-economical approach. Research into transition-metal catalyzed methods that can selectively introduce a vinyl group at the C3 position is a challenging but highly rewarding goal.

One-Pot Tandem Reactions: Designing cascade reactions that form the cyclohexanone ring and install the vinyl group in a single operation from acyclic precursors would significantly improve efficiency. Processes like a consecutive Michael-Claisen reaction, which has been used for other cyclohexanedione derivatives, could be adapted for this purpose. organic-chemistry.org

A comparative table of potential sustainable synthesis strategies is presented below.

| Strategy | Potential Starting Materials | Key Advantages | Research Focus |

| Biocatalysis | Renewable feedstocks, Natural monoterpenes | Mild conditions, High selectivity, Reduced waste | Enzyme discovery, Metabolic engineering |

| Photocatalysis | Benzylic ketones, Alkenes | Ambient temperature, Use of light as a reagent | Catalyst design, Reaction scope expansion |

| C-H Activation | Cyclohexane, Cyclohexanone | High atom economy, Fewer synthetic steps | Selective catalyst development |

| Tandem Reactions | Acyclic dicarbonyls, Vinyl synthons | Process intensification, Reduced purifications | Catalyst and reaction condition optimization |

Exploration of New Catalytic Systems for Enhanced Selectivity